3-(2,3-Dichlorophenoxymethyl)phenylmagnesium bromide
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Overview
Description
3-(2,3-dichlorophenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is characterized by the presence of a phenyl ring substituted with a 2,3-dichlorophenoxymethyl group and a magnesium bromide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dichlorophenoxymethyl)phenylmagnesium bromide involves the reaction of 3-(2,3-dichlorophenoxymethyl)bromobenzene with magnesium in the presence of tetrahydrofuran as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dichlorophenoxymethyl)phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides can be substituted by the Grignard reagent.
Catalysts: Copper(I) salts are often used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Coupled Products: Formed in coupling reactions with electrophiles.
Scientific Research Applications
3-(2,3-dichlorophenoxymethyl)phenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3-dichlorophenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which are essential in the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific reactants and conditions used in the reaction.
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorophenylmagnesium bromide
- 4-Chlorophenylmagnesium bromide
- 4-Methoxyphenylmagnesium bromide
- 3-Fluorophenylmagnesium bromide
Uniqueness
3-(2,3-dichlorophenoxymethyl)phenylmagnesium bromide is unique due to the presence of the 2,3-dichlorophenoxymethyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of specific organic compounds that require this unique structural feature.
Properties
Molecular Formula |
C13H9BrCl2MgO |
---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
magnesium;1,2-dichloro-3-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C13H9Cl2O.BrH.Mg/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
HTADEFQGLVVPCW-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)COC2=C(C(=CC=C2)Cl)Cl.[Mg+2].[Br-] |
Origin of Product |
United States |
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